

# What is sulopenem etzadroxil prodrug

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Chemistry and Mechanism of Action

**Sulopenem** etzadroxil is an ester prodrug of the active antibacterial moiety, **sulopenem** [1] [2]. After oral administration, intestinal esterases hydrolyze the prodrug, releasing **sulopenem** into the systemic circulation [1].

The bactericidal action of **sulopenem** results from inhibition of bacterial cell wall synthesis. Like other beta-lactams, it binds to Penicillin-Binding Proteins (PBPs), specifically alkylating serine residues and inhibiting peptidoglycan cross-linking [3] [2].



[Click to download full resolution via product page](#)

*Diagram of the prodrug activation and mechanism of action of **sulopenem** etzadroxil.*

## Key Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters for the active **sulopenem** when the prodrug is administered as the combination product Orlynvah (**sulopenem** etzadroxil and probenecid) with a high-fat meal [3] [1].

| Parameter                                 | Value for Sulopenem (Fed State) | Value for Probenecid (Fed State) |
|-------------------------------------------|---------------------------------|----------------------------------|
| Oral Bioavailability                      | 64%                             | Information Not Specified        |
| Time to Cmax (Tmax)                       | 2 hours                         | 2 hours                          |
| Apparent Volume of Distribution (Vd)      | 92.09 L                         | 11.94 L                          |
| Protein Binding                           | ~11%                            | Information Not Specified        |
| Elimination Half-Life (t <sub>1/2</sub> ) | 1.28 hours                      | 3.83 hours                       |
| Apparent Clearance (CL/F)                 | 50.55 L/h                       | Information Not Specified        |

| **Route of Elimination** | Feces (44.3%, 26.9% unchanged) Urine (40.8%, 3.1% unchanged) | Information Not Specified |

**Impact of Food and Probenecid:** Administration with a high-fat meal significantly increases the oral bioavailability of **sulopenem** from 40% (fasted) to 64% (fed) [3]. Probenecid inhibits the renal tubular secretion of **sulopenem**, thereby increasing its systemic exposure [1].

**Renal Impairment:** Systemic exposure of **sulopenem** increases with the degree of renal impairment. No dosage adjustment is needed for CrCL ≥15 mL/min, but use is not recommended in patients with CrCL <15 mL/min or on hemodialysis [3] [4].

## In Vitro Pharmacokinetic-Pharmacodynamic (PK-PD) Data

The efficacy of **sulopenem** is best described by the **percentage of time that the free drug concentration exceeds the Minimum Inhibitory Concentration (%fT > MIC)** [5].



[Click to download full resolution via product page](#)

*Relationship between **sulopenem** PK-PD index and bactericidal effect targets.*

These targets were established through dynamic in vitro infection models against Enterobacterales. The following experimental protocol details the methodology:

**Objective:** To characterize the pharmacokinetics-pharmacodynamics (PK-PD) of **sulopenem** and identify the index and target most predictive of efficacy against Enterobacterales [5].

#### **Methodology:**

- **In Vitro Model:** A one-compartment dynamic in vitro infection model was used.
- **Bacterial Inoculum:** Studies were conducted using a diverse panel of 10 Enterobacterales clinical isolates (including *E. coli*). The initial inoculum was  $1 \times 10^6$  CFU/mL.
- **Drug Exposure:** Bacteria were exposed to **sulopenem** concentrations mimicking human free-drug plasma profiles (10.7% protein binding, T<sub>max</sub> of 2 hr, t<sub>1/2</sub> of 1.18 hr).
- **Study Designs:**
  - **Dose-Fractionation:** One challenge isolate (**sulopenem** MIC = 0.125 mg/L) was exposed to five different total daily doses. Each daily dose was fractionated into regimens administered

every 4, 8, or 12 hours.

- **Dose-Ranging:** Ten isolates (**sulopenem** MICs 0.03 to 0.5 mg/L) were exposed to a range of **sulopenem** doses every 8 hours, simulating  $fT > MIC$  values from 0% to 98.8%.
- **Data Analysis:** The relationship between the change in  $\log_{10}$  CFU/mL from baseline at 24 hours and each PK-PD index ( $fAUC/MIC$ ,  $fC_{max}/MIC$ , and  $fT > MIC$ ) was analyzed using Hill-type models. The index with the highest coefficient of determination ( $r^2$ ) was considered the best predictor of efficacy [5].

**Conclusion:** The  $fT > MIC$  was the PK-PD index that best described **sulopenem**'s antibacterial activity ( $r^2 = 0.90$ ) [5].

## Clinical Indications and Efficacy

**Approved Indication:** Treatment of uUTI caused by *Escherichia coli*, *Klebsiella pneumoniae*, or *Proteus mirabilis* in adult women with limited or no alternative oral antibacterial options [3] [4] [6].

**Limitations of Use:** Not indicated for complicated UTIs (cUTI) or complicated intra-abdominal infections (cIAI), either for primary treatment or as intravenous step-down therapy [1] [4].

**Clinical Trial Evidence (REASSURE Trial):** A Phase 3, double-blind study compared **sulopenem** etzadroxil/probenecid with amoxicillin/clavulanate in adult women with uUTI [1].

| Patient Population & Endpoint | Sulopenem Etzadroxil/Probenecid | Amoxicillin/Clavulanate | Treatment Difference |
|-------------------------------|---------------------------------|-------------------------|----------------------|
|-------------------------------|---------------------------------|-------------------------|----------------------|

| **Micro-MITT (Susceptible to Amox/Clav) Composite Response (Clinical + Micro)** | 61.7% | 55.0% | 6.7% (95% CI: 0.3% to 13%) | | **Micro-MITT (Non-susceptible to Amox/Clav) Composite Response (Clinical + Micro)** | 52.4% | 68.0% | -15.6% (95% CI: -37.5% to 9.1%) |

### Definitions:

- **Composite Response:** Combined clinical cure (resolution of UTI symptoms with no new symptoms) and microbiologic eradication (reduction of uropathogen to  $<10^3$  CFU/mL) at the Test-of-Cure visit (Day 12) [1].
- **Micro-MITT:** Microbiological Modified Intention-to-Treat population, included patients with at least one baseline uropathogen ( $\geq 10^5$  CFU/mL) who received at least one dose of the study drug [1].

## Safety, Tolerability, and Key Precautions

### Common Adverse Reactions ( $\geq 2\%$ ) [4] [6]:

- Diarrhea (10%)
- Nausea (4%)
- Vulvovaginal mycotic infection (2%)
- Headache (2%)
- Vomiting (2%)

### Serious Warnings and Precautions [4] [6]:

- **Hypersensitivity Reactions:** Serious and occasionally fatal reactions, including anaphylaxis, have been reported with beta-lactams. Cross-reactivity is possible. Discontinue use if an allergic reaction occurs.
- **\*Clostridioides difficile\*-Associated Diarrhea (CDAD):** Nearly all antibacterial agents can cause CDAD, which may range from mild diarrhea to fatal colitis.
- **Exacerbation of Gout:** Probenecid may cause acute gouty attacks in patients with a history of gout.

### Contraindications [4] [6]:

- History of hypersensitivity to **sulopenem** etzadroxil, probenecid, or other beta-lactam drugs.
- Patients with known blood dyscrasias.
- Patients with known uric acid kidney stones.
- Concomitant use with ketorolac is contraindicated; concomitant use with ketoprofen is not recommended.

## Dosing and Administration

- **Recommended Dosage:** One tablet (**sulopenem** etzadroxil 500 mg / probenecid 500 mg) orally twice daily for 5 days [4] [6].
- **Administration with Food:** Should be administered with food to improve absorption [3] [4].
- **Renal Impairment:** No dosage adjustment for CrCL  $\geq 15$  mL/min. Not recommended for CrCL  $< 15$  mL/min or patients on hemodialysis [4].

**Sulopenem** etzadroxil represents a targeted therapeutic option for a specific, challenging patient population. Its development highlights key strategies in antibiotic design, including prodrug technology and pharmacokinetic enhancement.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Sulopenem Etzadroxil/Probenecid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. : An Intravenous and Oral Penem for the Treatment of... Sulopenem [[link.springer.com](https://link.springer.com/)]
3. : Uses, Interactions, Sulopenem etzadroxil Mechanism of Action [[go.drugbank.com](https://go.drugbank.com/)]
4. DailyMed - ORLYNVAH- sulopenem and probenecid tablet... etzadroxil [[dailymed.nlm.nih.gov](https://dailymed.nlm.nih.gov/)]
5. 2568. Characterization of Sulopenem Pharmacokinetics ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
6. Orlynvah: Uses, Dosage, Side Effects, Warnings - Drugs.com [[drugs.com](https://drugs.com/)]

To cite this document: Smolecule. [What is sulopenem etzadroxil prodrug]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#what-is-sulopenem-etzadroxil-prodrug>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)